molecular formula C8H8BrNO B1373103 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL CAS No. 1379342-51-4

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL

Cat. No. B1373103
Key on ui cas rn: 1379342-51-4
M. Wt: 214.06 g/mol
InChI Key: OKOCPAPHUOPWDC-UHFFFAOYSA-N
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Patent
US08592426B2

Procedure details

3-Bromo-6,7-dihydro-5H-[1]pyrindine 1-oxide (6.97 g, 32.6 mmol) was dissolved in CH2Cl2 (150 ml); then, trifluoroacetic anhydride (20.5 g, 13.6 ml, 97.7 mmol) was added drop by drop below 25° C. with intense stirring and stirring was continued for 6 hours at RT. The mixture was then quenched with aqueous 1M NaOH solution. The aqueous mixture was stirred for two hours and extracted three times with CH2Cl2/2-propanol 4:1. The organic layers were dried over MgSO4, filtered and concentrated in vacuo to give a crude product (6.279 g) which was purified by flash chromatography (silica gel, 50 g, 20% to 100% EtOAc in heptane) to yield the title compound (5.38 g, 77%) as light brown solid. MS: 214.0 (MH+, 1Br).
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N+:4]([O-])[C:5]2[CH2:6][CH2:7][CH2:8][C:9]=2[CH:10]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=[O:15]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([OH:15])[CH2:7][CH2:8][C:9]=2[CH:10]=1

Inputs

Step One
Name
Quantity
6.97 g
Type
reactant
Smiles
BrC=1C=[N+](C=2CCCC2C1)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.6 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
with intense stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with aqueous 1M NaOH solution
STIRRING
Type
STIRRING
Details
The aqueous mixture was stirred for two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with CH2Cl2/2-propanol 4:1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product (6.279 g) which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel, 50 g, 20% to 100% EtOAc in heptane)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=NC=2C(CCC2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.38 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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